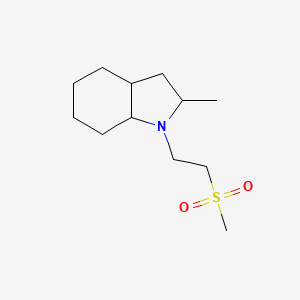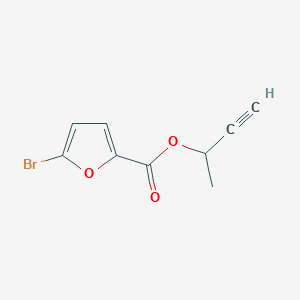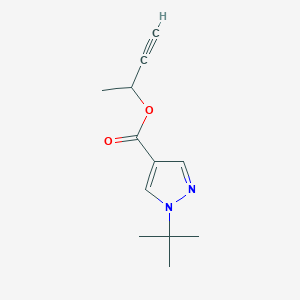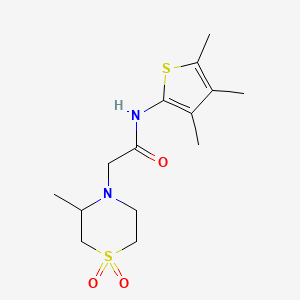![molecular formula C17H19N3O2 B7586425 N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)
N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, commonly known as PPME, is a chemical compound that is widely used in scientific research. PPME is a potent and selective inhibitor of protein kinase B (PKB), a key enzyme involved in the regulation of cell growth, survival, and metabolism. PPME has been shown to have significant potential in the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular disorders.
Mecanismo De Acción
PPME works by inhibiting the activity of N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism. By inhibiting N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, PPME disrupts this pathway and leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
PPME has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cell growth and proliferation, it has been shown to induce apoptosis (programmed cell death) in cancer cells. PPME has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPME has several advantages for lab experiments. It is a selective inhibitor of N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide, which makes it a useful tool for studying the PI3K/Akt/mTOR signaling pathway. PPME is also relatively easy to synthesize and has good stability. However, PPME has some limitations for lab experiments. It can be difficult to dissolve in some solvents, which can limit its use in certain experiments. In addition, PPME can be toxic to some cell types at high concentrations, which can limit its usefulness in certain assays.
Direcciones Futuras
There are several future directions for research on PPME. One potential direction is the development of new analogs of PPME with improved pharmacological properties. Another potential direction is the investigation of the potential of PPME as a therapeutic agent for other diseases, such as diabetes and cardiovascular disorders. Finally, further research is needed to fully understand the mechanism of action of PPME and its potential for combination therapy with other anticancer agents.
Métodos De Síntesis
PPME can be synthesized using a variety of methods. One common method is the reaction of 4-bromomethyl-3-nitropyridine with 3-aminophenylboronic acid in the presence of palladium catalysts. This reaction produces the intermediate compound, which is then reacted with morpholine-4-carboxylic acid to yield PPME.
Aplicaciones Científicas De Investigación
PPME has been extensively studied in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. PPME has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(20-8-10-22-11-9-20)19-12-14-3-5-15(6-4-14)16-2-1-7-18-13-16/h1-7,13H,8-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCCORXTOUICIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)

![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)



![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)